molecular formula C4H7BrO2 B027810 (R)-2-Bromobutanoic acid CAS No. 2681-94-9

(R)-2-Bromobutanoic acid

Cat. No.: B027810
CAS No.: 2681-94-9
M. Wt: 167 g/mol
InChI Key: YAQLSKVCTLCIIE-GSVOUGTGSA-N
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Description

®-2-Bromobutanoic acid is an organic compound with the molecular formula C₄H₇BrO₂ It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Bromobutanoic acid can be synthesized through several methods. One common approach involves the bromination of butanoic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds under controlled conditions to ensure the selective formation of the ®-enantiomer.

Industrial Production Methods: Industrial production of ®-2-Bromobutanoic acid often involves the same bromination process but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: ®-2-Bromobutanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form butanedioic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Performed in aqueous or acidic conditions to facilitate the reaction.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxybutanoic acid, 2-cyanobutanoic acid, or 2-aminobutanoic acid.

    Reduction: The major product is 2-bromobutanol.

    Oxidation: The major product is butanedioic acid.

Scientific Research Applications

®-2-Bromobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Bromobutanoic acid involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atom in the molecule is highly reactive, making it a good leaving group in substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Bromobutanoic acid: The non-chiral version of the compound.

    (S)-2-Bromobutanoic acid: The enantiomer of ®-2-Bromobutanoic acid.

    2-Chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Iodobutanoic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness: ®-2-Bromobutanoic acid is unique due to its chiral nature and the specific reactivity of the bromine atom. Its enantiomeric purity makes it valuable in the synthesis of chiral compounds, which are important in pharmaceuticals and other applications where stereochemistry is crucial.

Properties

IUPAC Name

(2R)-2-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLSKVCTLCIIE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-94-9
Record name alpha-Bromobutyric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-bromoglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-BROMOBUTYRIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1535W1QTHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

136 g of methylbromacetate and 3.5 g of azo-bis-isobutyronitrile are charged at 20° C. into a rotary stainless steel autoclave of capacity 0.27 lit provided with a heating jacket and a thermocouple, after which ethylene is added with stirring until the pressure in the autoclave reaches 40 gage atm. Then, within 20 minutes, the temperature in the autoclave is brought to 100° C., and the stirring is carried on at the latter temperature until the pressure ceases to drop, which takes approximately 2 to 3 hours. The remaining ethylene is allowed to escape. The telomerizate (129 g) is subjected to fractional distillation under vacuum, the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C. and a residual pressure of 80 mm Hg. The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg to yield 14g of methyl ester of γ -bromobutyric acid (35 percent in terms of the reacted methylbromacetate) having a boiling point of 75° to 78° C./10 mm Hg or 124° C./100 mm Hg. The distillation residue (9 g, or 18 percent in terms of the reacted methylbromacetate) is methyl ester of ε-bromocaproic acid having a boiling point of 116° C./12 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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